molecular formula C5H9FO2 B1413202 (2-Fluorocyclopropane-1,1-diyl)dimethanol CAS No. 1822851-79-5

(2-Fluorocyclopropane-1,1-diyl)dimethanol

Cat. No.: B1413202
CAS No.: 1822851-79-5
M. Wt: 120.12 g/mol
InChI Key: KBIXRBYNFPAOHX-UHFFFAOYSA-N
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Description

(2-Fluorocyclopropane-1,1-diyl)dimethanol is a chemical compound with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol This compound is characterized by the presence of a fluorine atom attached to a cyclopropane ring, which is further bonded to two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropane with a fluorinating agent such as Selectfluor, followed by the addition of formaldehyde under basic conditions to introduce the hydroxymethyl groups .

Industrial Production Methods

Industrial production of (2-Fluorocyclopropane-1,1-diyl)dimethanol may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The subsequent hydroxymethylation step can be carried out in batch reactors with controlled temperature and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorocyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluorocyclopropane-1,1-diyl)dimethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluorocyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its functional groups. The hydroxymethyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-diyldimethanol: Lacks the fluorine atom, resulting in different reactivity and properties.

    (2-Chlorocyclopropane-1,1-diyl)dimethanol: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.

    (2-Bromocyclopropane-1,1-diyl)dimethanol: Contains a bromine atom, which affects its reactivity and applications.

Uniqueness

(2-Fluorocyclopropane-1,1-diyl)dimethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[2-fluoro-1-(hydroxymethyl)cyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-1-5(4,2-7)3-8/h4,7-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIXRBYNFPAOHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 2
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 3
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 4
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 5
(2-Fluorocyclopropane-1,1-diyl)dimethanol
Reactant of Route 6
(2-Fluorocyclopropane-1,1-diyl)dimethanol

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